![molecular formula C22H24O8 B1243128 Podorhizol](/img/structure/B1243128.png)
Podorhizol
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Overview
Description
Podorhizol is a member of benzodioxoles, an aromatic ether, a gamma-lactone, a member of benzyl alcohols and a secondary alcohol. It derives from a gamma-butyrolactone.
Scientific Research Applications
Antineoplastic and Antiviral Properties
Podorhizol, primarily derived from the resin extracted from the rhizomes of Podophyllum species, showcases significant antineoplastic and antiviral properties. Historically, it has been utilized in various cultures for medicinal purposes, including as a cathartic and antihelminthic agent. In contemporary times, Podorhizol serves as the precursor for the synthesis of prominent cytostatic agents like etoposide and teniposide, which are integral in combination therapies for treating diverse malignancies (Guerram, Jiang, & Zhang, 2012).
Radioprotective Properties
Studies indicate that Podorhizol exhibits radioprotective properties, particularly in safeguarding spermatogenesis against radiation-induced damage. An aqueous extract of Podorhizol has shown effectiveness in protecting against lethal whole-body irradiation, damage to hematopoietic and gastrointestinal tissues, and notably, safeguarding the testicular system without inducing adverse effects (Samanta & Goel, 2002).
Adsorption and Environmental Applications
Podorhizol, in its derivative forms, has been effectively utilized for environmental purposes, such as in the adsorption of dyes from industrial effluents. For instance, activated carbon derived from Jatropha curcas pods, which contain a significant portion of Podorhizol, has been employed for the removal of reactive dye, showcasing its potential in environmental cleansing and waste management (Sathishkumar, Arulkumar, & Palvannan, 2012).
Antioxidative and Anticancer Applications
Podorhizol and its derivatives have been acknowledged for their antioxidative and anticancer properties. They serve as vital leads in developing new chemical agents for cancer treatment. Structurally modified Podorhizol derivatives have been extensively studied for their apoptosis-inducing abilities, showcasing potential in the development of more effective antitumor agents (Kamal, Hussaini, & Malik, 2015).
Agricultural Applications
In the agricultural sector, Podorhizol-based derivatives have been utilized to enhance crop productivity. Research indicates that its application in soil can improve the nitrogen economy of crops, highlighting its potential role in sustainable agriculture and crop yield enhancement (Anjum et al., 2015).
properties
Product Name |
Podorhizol |
---|---|
Molecular Formula |
C22H24O8 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C22H24O8/c1-25-17-8-13(9-18(26-2)21(17)27-3)20(23)19-14(10-28-22(19)24)6-12-4-5-15-16(7-12)30-11-29-15/h4-5,7-9,14,19-20,23H,6,10-11H2,1-3H3/t14-,19-,20+/m0/s1 |
InChI Key |
UNWCWBJEKCTIML-PNHOKKKMSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]([C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O |
synonyms |
podorhizol podorhizol, (3alpha(S*),4beta)-(+-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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